molecular formula C40H36BrNO2P2Pd+2 B13707272 Bromobis(triphenylphosphine)(N-succinimide)palladium(II)

Bromobis(triphenylphosphine)(N-succinimide)palladium(II)

Cat. No.: B13707272
M. Wt: 811.0 g/mol
InChI Key: KYQYWUJRFOCJEW-UHFFFAOYSA-N
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Description

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II): is a palladium complex that has gained significant attention in the field of organometallic chemistry. This compound is known for its role as a catalyst in various carbon-carbon bond-forming reactions, making it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) acetate with triphenylphosphine and N-bromosuccinimide. The reaction is carried out in an organic solvent such as dichloromethane under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to accommodate larger quantities. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is involved in various types of reactions, including:

    Oxidation: It can undergo oxidation reactions, although these are less common.

    Reduction: The compound can participate in reduction reactions, often facilitated by other reagents.

    Substitution: It is prominently used in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Utilizes boronic acids and bases such as potassium carbonate.

    Stille Coupling: Involves organotin reagents and typically requires heating.

    Heck Reaction: Uses alkenes and bases like triethylamine.

Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules, depending on the specific reaction and substrates used.

Scientific Research Applications

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in carbon-carbon bond-forming reactions, facilitating the synthesis of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, aiding in drug discovery and development.

    Medicine: It plays a role in the development of pharmaceuticals by enabling the synthesis of key intermediates.

    Industry: The compound is utilized in the production of fine chemicals and materials, contributing to the development of new materials and technologies.

Mechanism of Action

The mechanism of action of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) involves the coordination of the palladium center with the substrates, facilitating the formation of carbon-carbon bonds. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle in cross-coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

  • Bis(triphenylphosphine)palladium(II) dichloride
  • Tetrakis(triphenylphosphine)palladium(0)
  • Dichlorobis(triphenylphosphine)palladium(II)

Uniqueness: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic reactions. The presence of the N-succinimidyl group enhances its stability and catalytic efficiency compared to other palladium complexes.

Properties

Molecular Formula

C40H36BrNO2P2Pd+2

Molecular Weight

811.0 g/mol

IUPAC Name

bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphanium

InChI

InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2

InChI Key

KYQYWUJRFOCJEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]

Origin of Product

United States

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